(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
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Description
(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H21ClN2O3 and its molecular weight is 252.739. The purity is usually 95%.
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Scientific Research Applications
Applications in N-heterocycle Synthesis
One significant area of application for this compound lies in the synthesis of N-heterocycles, particularly as part of methodologies employing chiral auxiliaries or intermediates for stereoselective synthesis. For instance, chiral sulfinamides, like tert-butanesulfinamide, have been utilized in the asymmetric synthesis of piperidines, pyrrolidines, and azetidines, which are structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020). These processes highlight the utility of similar chiral compounds in generating structurally diverse and complex heterocycles that are significant in drug development and synthesis of biologically active molecules.
Drug Development and Synthesis
The compound also finds application in drug development, particularly as an intermediate in synthetic routes. For instance, in the synthesis of vandetanib, a compound closely related to "(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride" was used as an intermediate, showcasing the role of such chiral intermediates in the development of therapeutically important drugs (Mi, 2015). This example underscores the importance of chiral pyrrolidine derivatives in the industrial production of pharmaceuticals, where they can influence yield, cost-efficiency, and the pharmacological profile of the final products.
Biomolecular and Chemical Research
Beyond direct applications in synthesis and drug development, compounds like "this compound" are also valuable in broader biomolecular and chemical research. Studies on related compounds have explored their roles in understanding metabolic pathways, enzyme reactions, and as models for studying reaction mechanisms or designing novel reactions for creating biologically active molecules. For example, research on pyrrolidine-based surfactants and their interaction with other chemical entities provides insights into the physicochemical properties and potential uses of pyrrolidine derivatives in various industrial and academic applications (Login, 1995).
properties
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLODQXSQDSMHU-WSZWBAFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660808 |
Source
|
Record name | tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217803-39-8 |
Source
|
Record name | tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.